H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 202739-41-1
VCID: VC11667849
InChI: InChI=1S/C42H56N11O14P.C2HF3O2/c1-24(54)35(43)40(60)50-32(21-25-7-3-2-4-8-25)37(57)49-31(22-26-11-17-29(55)18-12-26)38(58)51-33(23-67-68(64,65)66)41(61)52-20-6-10-34(52)39(59)48-30(9-5-19-46-42(44)45)36(56)47-27-13-15-28(16-14-27)53(62)63;3-2(4,5)1(6)7/h2-4,7-8,11-18,24,30-35,54-55H,5-6,9-10,19-23,43H2,1H3,(H,47,56)(H,48,59)(H,49,57)(H,50,60)(H,51,58)(H4,44,45,46)(H2,64,65,66);(H,6,7)/t24-,30+,31+,32+,33+,34+,35+;/m1./s1
SMILES: CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(COP(=O)(O)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O
Molecular Formula: C44H57F3N11O16P
Molecular Weight: 1084.0 g/mol

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate

CAS No.: 202739-41-1

VCID: VC11667849

Molecular Formula: C44H57F3N11O16P

Molecular Weight: 1084.0 g/mol

* For research use only. Not for human or veterinary use.

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate - 202739-41-1

Description

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate is a synthetic peptide compound that has gained significant attention in biochemical research due to its unique properties and applications. This compound is specifically designed as a chromogenic substrate for Pin1, an essential peptidyl-prolyl isomerase (PPIase) involved in cell cycle regulation and mitotic processes .

Applications in Biochemical Research

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate serves as a valuable tool in various biochemical studies:

  • Enzyme Assays: It is used to study the activity and kinetics of Pin1, which is crucial for understanding protein folding and cell cycle progression .

  • Protein Biochemistry: The compound helps researchers investigate enzyme mechanisms and develop inhibitors for therapeutic applications .

Role in Drug Development

This compound plays a significant role in the design of peptide-based therapeutics:

  • Targeted Therapies: Its unique structure makes it valuable for targeting specific biological pathways in diseases .

  • Pharmaceutical Formulations: It can be incorporated into drug formulations to enhance bioavailability and stability .

Diagnostic Applications

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate is utilized in the development of diagnostic assays:

  • Biomarker Detection: It aids in detecting specific biomarkers in clinical samples, improving disease diagnosis accuracy .

  • Clinical Diagnostics: Useful in forensic and clinical diagnostics for various conditions .

Neuroscience Applications

The compound is applied in neuroscience research:

  • Neurotransmitter Interactions: It helps study neurotransmitter interactions, contributing to the understanding of neurological disorders .

  • Potential Treatments: Aids in the development of potential treatments for neurological conditions .

Research Findings

Recent studies highlight the importance of H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate in understanding enzyme kinetics and developing targeted therapies. Its role in Pin1 activity is crucial for studying mitotic processes and potential therapeutic interventions .

CAS No. 202739-41-1
Product Name H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate
Molecular Formula C44H57F3N11O16P
Molecular Weight 1084.0 g/mol
IUPAC Name [(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C42H56N11O14P.C2HF3O2/c1-24(54)35(43)40(60)50-32(21-25-7-3-2-4-8-25)37(57)49-31(22-26-11-17-29(55)18-12-26)38(58)51-33(23-67-68(64,65)66)41(61)52-20-6-10-34(52)39(59)48-30(9-5-19-46-42(44)45)36(56)47-27-13-15-28(16-14-27)53(62)63;3-2(4,5)1(6)7/h2-4,7-8,11-18,24,30-35,54-55H,5-6,9-10,19-23,43H2,1H3,(H,47,56)(H,48,59)(H,49,57)(H,50,60)(H,51,58)(H4,44,45,46)(H2,64,65,66);(H,6,7)/t24-,30+,31+,32+,33+,34+,35+;/m1./s1
Standard InChIKey YSHLSTAYZSZTRK-PNAPMIHMSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O
SMILES CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(COP(=O)(O)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O
Canonical SMILES CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(COP(=O)(O)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O
PubChem Compound 145707548
Last Modified Nov 23 2023

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